molecular formula C17H17N3O2 B2442191 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1448054-87-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2442191
CAS No.: 1448054-87-2
M. Wt: 295.342
InChI Key: YYPFVCCSGKXGBD-UHFFFAOYSA-N
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Description

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been found to bind to the TrkA kinase, a protein involved in pain signaling .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of novel series integrating quinoline, pyrazole, and benzofuran moieties explores the potential antimicrobial screening of such compounds. These derivatives were synthesized with excellent yields, indicating a robust method for producing compounds with potential biological activities (Idrees et al., 2020).

Antimicrobial Screening

  • Another research effort involved the synthesis of benzofuran-2-yl derivatives, targeting antimicrobial activity. This study highlights the cyclocondensation reactions and the subsequent evaluation of these compounds against pathogenic bacteria, emphasizing the potential of benzofuran-based compounds in developing new antimicrobial agents (Idrees et al., 2019).

Antitumor Agents

  • The design and synthesis of benzothiazole derivatives, including those related structurally to the query compound, have been investigated for their potent antitumor agents. This highlights the broader context in which similar compounds can be developed and studied for their potential in cancer therapy (Yoshida et al., 2005).

Enzyme Inhibition

  • Research into N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including studies on derivatives targeting enzyme inhibition, suggests a pathway for exploring the biological applications of compounds with similar structural features. This work demonstrates the role of heteroaryl fragments in determining the potency of enzyme inhibitors, indicating a strategy for designing compounds with specific biological targets (Allan et al., 2009).

Future Directions

The future directions for “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide” and similar compounds could involve further optimization for potency and selectivity, as well as exploration of their potential therapeutic applications .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20-14(11-6-7-11)9-13(19-20)10-18-17(21)16-8-12-4-2-3-5-15(12)22-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPFVCCSGKXGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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